molecular formula C14H14N4O2 B8039877 2-Benzyl-1-(2-nitrophenyl)guanidine

2-Benzyl-1-(2-nitrophenyl)guanidine

Cat. No.: B8039877
M. Wt: 270.29 g/mol
InChI Key: GDCYJTXNETUNME-UHFFFAOYSA-N
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Description

2-Benzyl-1-(2-nitrophenyl)guanidine is a trisubstituted guanidine derivative featuring a benzyl group at position 2 and a 2-nitrophenyl group at position 1. The guanidine core consists of a planar arrangement of three nitrogen atoms bonded to a central carbon, enabling strong hydrogen-bonding interactions and high basicity. The 2-nitrophenyl substituent introduces electron-withdrawing effects due to the nitro group (-NO₂), which may modulate the compound’s electronic properties and biological activity.

Properties

IUPAC Name

2-benzyl-1-(2-nitrophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18(19)20/h1-9H,10H2,(H3,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCYJTXNETUNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-(2-nitrophenyl)guanidine can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . This approach provides a straightforward and efficient route with yields up to 81% under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of the desired guanidine compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-(2-nitrophenyl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and nitrophenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various substituted guanidines and derivatives with modified functional groups.

Scientific Research Applications

2-Benzyl-1-(2-nitrophenyl)guanidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(2-nitrophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Electronic Comparisons

The following table highlights key differences between 2-Benzyl-1-(2-nitrophenyl)guanidine and structurally related guanidines, such as 2-Benzoyl-1-(2,4-dichlorophenyl)-3-phenylguanidine (–2):

Property This compound 2-Benzoyl-1-(2,4-dichlorophenyl)-3-phenylguanidine
Substituents 2-Benzyl, 1-(2-nitrophenyl) 2-Benzoyl, 1-(2,4-dichlorophenyl), 3-Phenyl
Electron Effects Nitro (EWG), benzyl (EDG*) Benzoyl (EWG), dichlorophenyl (EWG)
Basicity (pKa) Higher (inferred due to EDG at position 2) Lower (benzoyl and Cl groups reduce basicity)
Hydrogen Bonding Nitro group may act as H-bond acceptor Intramolecular N–H⋯O bonds stabilize planar structure
Dihedral Angles Likely reduced planarity due to nitro group Guanidine plane forms 22–83° angles with aryl rings

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

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